molecular formula C9H5F3N2S B2953362 2-(Trifluoromethyl)quinazoline-4-thiol CAS No. 35982-23-1

2-(Trifluoromethyl)quinazoline-4-thiol

Cat. No.: B2953362
CAS No.: 35982-23-1
M. Wt: 230.21
InChI Key: HEZGELKZXNHIEP-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)quinazoline-4-thiol is a chemical compound with the molecular formula C9H5F3N2S and a molecular weight of 230.21 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. The presence of a trifluoromethyl group and a thiol group in its structure makes it a compound of interest in various fields of research.

Preparation Methods

The synthesis of 2-(Trifluoromethyl)quinazoline-4-thiol can be achieved through several methods. One common synthetic route involves the reaction of 2-aminobenzonitrile with trifluoromethylthiolating agents under specific conditions . The reaction typically requires a catalyst and a solvent, such as dimethylformamide (DMF), and is carried out at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(Trifluoromethyl)quinazoline-4-thiol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Trifluoromethyl)quinazoline-4-thiol has several applications in scientific research:

Comparison with Similar Compounds

2-(Trifluoromethyl)quinazoline-4-thiol can be compared with other quinazoline derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(trifluoromethyl)-1H-quinazoline-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2S/c10-9(11,12)8-13-6-4-2-1-3-5(6)7(15)14-8/h1-4H,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZGELKZXNHIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=S)N=C(N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301326591
Record name 2-(trifluoromethyl)-1H-quinazoline-4-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828931
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

35982-23-1
Record name 2-(trifluoromethyl)-1H-quinazoline-4-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)quinazoline-4-thiol
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